N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s inhibitory activity against CDK2 has been demonstrated with IC50 values in the micromolar range .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to cell cycle arrest and can induce apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities, particularly as enzyme inhibitors.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-24(18-13-4-2-3-5-15(13)28(26,27)23-18)12-6-8-25(9-7-12)17-14-10-21-22-16(14)19-11-20-17/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMHLYUNQFZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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